![molecular formula C27H25ClN2O3 B11085627 3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11085627.png)
3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butyl group, a chloropropylamino group, and a naphthophenoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE typically involves multiple steps, starting with the preparation of the naphthophenoxazine core This core can be synthesized through a series of condensation reactions involving naphthalene derivatives and phenoxazine precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloropropylamino group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthophenoxazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE involves its interaction with specific molecular targets and pathways. The tert-butyl group and chloropropylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE
- 3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE
Uniqueness
The uniqueness of 3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE lies in its specific combination of functional groups and its naphthophenoxazine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C27H25ClN2O3 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-tert-butyl-7-(3-chloropropylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C27H25ClN2O3/c1-27(2,3)15-9-10-18-20(13-15)33-21-14-19(29-12-6-11-28)22-23(24(21)30-18)26(32)17-8-5-4-7-16(17)25(22)31/h4-5,7-10,13-14,29-30H,6,11-12H2,1-3H3 |
InChI Key |
WAEKDJKTDLEDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)NCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11085546.png)
![2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B11085547.png)
![4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone](/img/structure/B11085553.png)
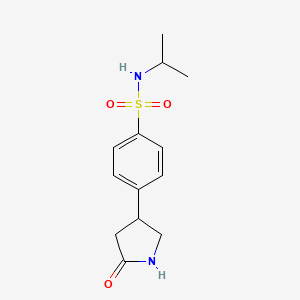
![N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11085565.png)
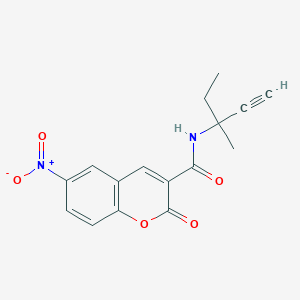
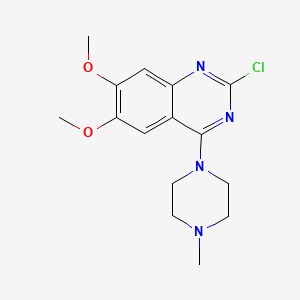
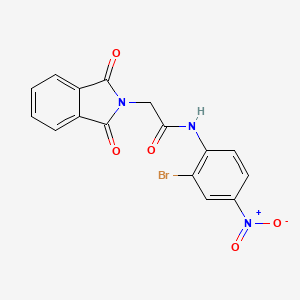
![2-(3-{[(3-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11085595.png)
![ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11085599.png)

![N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11085611.png)
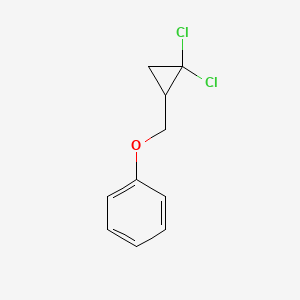
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11085620.png)
